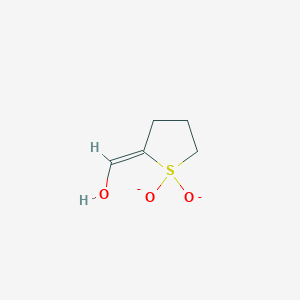
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol is an organic compound characterized by a thiolane ring with a dioxido substituent and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1,1-dioxidothiolan-2-ylidene)methanol typically involves the reaction of thiolane derivatives with oxidizing agents. One common method includes the use of hydrogen peroxide or peracids to introduce the dioxido group into the thiolane ring. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts to enhance the reaction efficiency is also common in industrial settings.
化学反応の分析
Types of Reactions
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a thiolane ring.
Substitution: Nucleophilic substitution reactions can replace the methanol group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane compounds.
科学的研究の応用
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Z)-(1,1-dioxidothiolan-2-ylidene)methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The methanol group may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
(Z)-(1,1-dioxidothiolan-2-ylidene)ethanol: Similar structure but with an ethanol group instead of methanol.
(Z)-(1,1-dioxidothiolan-2-ylidene)propane: Contains a propane group, leading to different chemical properties.
Uniqueness
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol is unique due to its specific combination of a thiolane ring with a dioxido substituent and a methanol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C5H8O3S-2 |
|---|---|
分子量 |
148.18 g/mol |
IUPAC名 |
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol |
InChI |
InChI=1S/C5H10O3S/c6-4-5-2-1-3-9(5,7)8/h4,6-8H,1-3H2/p-2/b5-4- |
InChIキー |
MMFSLHZHJNCDPC-PLNGDYQASA-L |
異性体SMILES |
C1C/C(=C/O)/S(C1)([O-])[O-] |
正規SMILES |
C1CC(=CO)S(C1)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


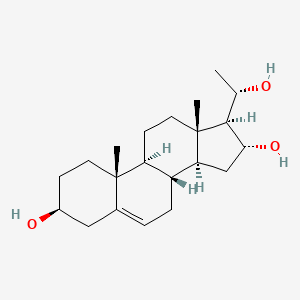
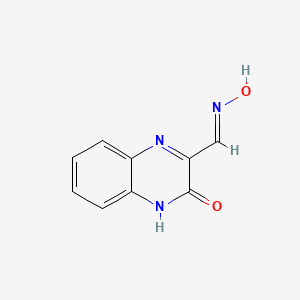
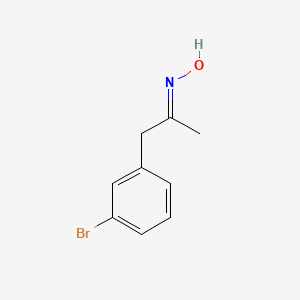
![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)
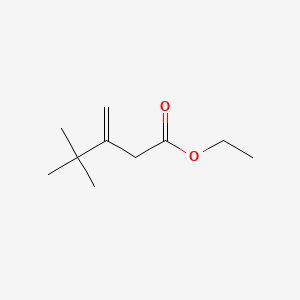
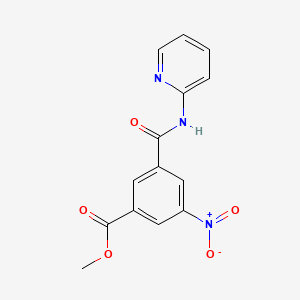
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]](/img/structure/B13823455.png)
![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)
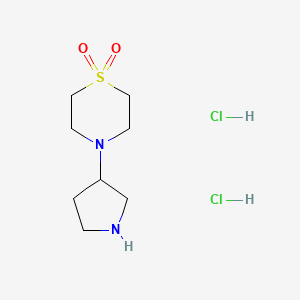
![[4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride](/img/structure/B13823473.png)
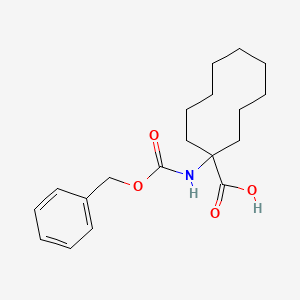
![N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B13823499.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-hydroxy-1-benzothiophen-2-yl)ethanone](/img/structure/B13823500.png)
![1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid](/img/structure/B13823501.png)
